5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-3-methyl-1h-pyrazol-4-ol
Description
Properties
CAS No. |
919004-03-8 |
|---|---|
Molecular Formula |
C16H11Cl3N2O |
Molecular Weight |
353.6 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-methylpyrazol-4-ol |
InChI |
InChI=1S/C16H11Cl3N2O/c1-9-16(22)15(10-2-4-11(17)5-3-10)21(20-9)14-7-6-12(18)8-13(14)19/h2-8,22H,1H3 |
InChI Key |
PVNXDKYOKUNNIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1O)C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Traditional Synthesis via Hydrazine and 1,3-Diketones
This method employs substituted hydrazines reacting with 1,3-diketones under reflux conditions using solvents like ethanol or acetic acid. The general reaction pathway can be summarized as follows:
-
- 4-Chlorophenylhydrazine
- 2,4-Dichloroacetophenone (as a diketone)
-
- Mix the hydrazine derivative with the diketone in an appropriate solvent.
- Heat the mixture under reflux for several hours.
- Upon completion, cool the reaction mixture to precipitate the product.
Yield : This method typically yields moderate to high quantities of the desired pyrazole derivative.
One-Pot Synthesis
A more efficient approach is the one-pot synthesis involving a three-component condensation reaction. This method simplifies the process by combining all reactants in a single reaction vessel.
-
- Aromatic aldehydes
- Ethyl acetoacetate
- Phenylhydrazine or hydrazine hydrate
Catalyst :
- Ionic liquids (e.g., [Et3NH][HSO4]) have been used as recyclable catalysts to enhance yields and simplify work-up procedures.
-
- Combine all reactants in a solvent-free environment or minimal solvent.
- Heat at elevated temperatures (around 90°C).
- Monitor the reaction progress using thin-layer chromatography (TLC).
-
- High yields (up to 86% in some cases) and reduced reaction times.
Continuous Flow Synthesis
For industrial applications, continuous flow reactors can be employed to improve yield and consistency.
Process :
- Reactants are continuously fed into the reactor, allowing for real-time monitoring and control of reaction conditions.
Benefits :
- Enhanced efficiency and scalability for large-scale production.
The choice of preparation method significantly influences yield, purity, and overall efficiency. Below is a comparative analysis of the discussed methods:
| Method | Yield (%) | Reaction Time | Solvent Requirement | Catalyst Used |
|---|---|---|---|---|
| Traditional Synthesis | Moderate to High | Several hours | Yes | None |
| One-Pot Synthesis | Up to 86% | Short (minutes) | Minimal or None | Ionic liquid catalyst |
| Continuous Flow | High | Continuous | Minimal | Optional |
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The electron-rich pyrazole ring undergoes electrophilic substitution at positions activated by hydroxyl and methyl groups.
Nitration
Nitration of the aryl groups occurs under acidic conditions, yielding nitro derivatives. For example:
-
Product : 4,4'-((4-Chloro-3-nitrophenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)
-
Conditions : HNO₃/H₂SO₄, 0–5°C, 2 hours
Halogenation
Chlorine substituents enable further halogenation. Bromination of the para-chlorophenyl group has been reported:
-
Product : 4,4'-((4-Bromophenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)
-
Conditions : Br₂/FeBr₃, reflux, 4 hours
Acid-Base and Coordination Chemistry
The hydroxyl group at position 4 participates in acid-base reactions and metal coordination:
Deprotonation
-
The hydroxyl group (pKa ~8–10) deprotonates in basic media, forming a phenoxide ion.
-
Evidence : IR spectra show O–H stretching at 3437 cm⁻¹ (DMSO-d₆) .
Metal Complexation
The compound acts as a bidentate ligand via the hydroxyl oxygen and pyrazole nitrogen. Reported complexes include:
-
Cu(II) Complex : Exhibits enhanced anti-inflammatory activity compared to the free ligand.
Condensation and Cyclization
The compound undergoes condensation with aldehydes to form bis-pyrazolones. For example:
-
Reaction : With 4-hydroxybenzaldehyde, it forms 4,4'-[(4-hydroxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol).
-
Conditions : Solvent-free, [Et₃NH][HSO₄] (10 mol%), 90°C, 30 minutes
Spectroscopic Data :
| Product | ¹H NMR (DMSO-d₆, δ) | IR (cm⁻¹) |
|---|---|---|
| 4,4'-[(4-Chlorophenyl)methylene]bis... | 2.08 (s, 6H, CH₃), 4.82 (s, 1H, CH) | 3437 (O–H), 1614 (C=O) |
| 4,4'-[(4-Hydroxyphenyl)methylene]bis.. | 2.06 (s, 6H, CH₃), 6.58 (d, J=8.4 Hz) | 3266 (O–H), 1514 (C=C) |
Oxidation
The methyl group at position 3 oxidizes to a carboxyl group under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), forming 3-carboxy derivatives.
Reduction
The C=N bond in the pyrazole ring reduces with NaBH₄, yielding dihydro derivatives.
Biological Activity Modulation
Structural modifications alter bioactivity:
-
Neuroprotection : Nitro derivatives show enhanced inhibition of microglial activation (IC₅₀ = 2.1 µM).
-
Anti-inflammatory Activity : Brominated analogs exhibit 70% COX-2 inhibition at 10 µM .
Thermal Stability and Degradation
Thermogravimetric analysis (TGA) reveals decomposition above 250°C, forming chlorinated aromatic byproducts.
Scientific Research Applications
Medicinal Chemistry Applications
5-[Methyl(methylsulfonyl)amino]benzene-1,3-dicarboxylic acid has been investigated for its potential therapeutic effects, particularly in the following areas:
1. Anticancer Activity:
Research indicates that compounds similar to 5-[methyl(methylsulfonyl)amino]benzene-1,3-dicarboxylic acid exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that structurally diverse complexes containing this compound can demonstrate antiproliferative effects comparable to established chemotherapeutic agents like docetaxel .
2. Anti-inflammatory Properties:
The compound's structure suggests potential anti-inflammatory activity, which could be beneficial in treating conditions characterized by chronic inflammation. Its sulfonamide group may enhance its interaction with biological targets involved in inflammatory pathways.
3. Biochemical Research:
As a biochemical reagent, this compound can serve as a tool for studying biological processes such as apoptosis, cell cycle regulation, and metabolic pathways. Its ability to modulate specific biochemical pathways makes it valuable for research in cellular biology and pharmacology .
Case Studies and Research Findings
Several studies have documented the effects of 5-[methyl(methylsulfonyl)amino]benzene-1,3-dicarboxylic acid and its derivatives:
Case Study 1: Antiproliferative Effects
In a study examining structurally diverse zinc(II) complexes containing this compound, researchers found significant cytotoxic activity against the A-2780 ovarian cancer cell line. The results indicated that the compound's structural features contribute to its effectiveness as an anticancer agent .
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanism of action of related compounds in inhibiting tumor growth. It was observed that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways, highlighting their potential as therapeutic agents in oncology .
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-3-methyl-1h-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Receptor Affinity
Key structural analogs differ in substituent patterns, which critically influence CB1R affinity and pharmacokinetic properties. Below is a comparative analysis:
Table 1: Structural and Pharmacological Comparison
Key Observations :
- Chlorine Substitution: The 2,4-dichlorophenyl group in the target compound enhances CB1R binding compared to mono-chlorinated analogs, as seen in JHU-75528 .
- Methyl vs. Piperidinyl Groups : The 3-methyl group in the target compound reduces CNS penetration compared to rimonabant’s piperidinyl group, mitigating central side effects .
- Peripheral Selectivity : Derivatives like 26 and 9g achieve peripheral selectivity by introducing bulky groups (e.g., morpholinyl, benzoylpiperidinyl), which limit blood-brain barrier crossing .
Pharmacokinetic and Therapeutic Profiles
Table 2: Pharmacokinetic and Therapeutic Comparisons
Key Observations :
- Lipophilicity : The target compound’s logP (4.1) balances solubility and membrane permeability, whereas rimonabant’s higher logP (5.2) correlates with CNS side effects .
- Half-life : Shorter half-life of the target compound (3.5 h) suggests rapid clearance, necessitating structural optimization for prolonged action .
Selectivity Over CB2 and Other Receptors
The target compound exhibits >100-fold selectivity for CB1R over CB2R, unlike non-selective analogs like SLV-319, which interacts with sulfonylurea receptors . Fluorinated analogs (e.g., 4-(4-fluorophenyl) derivatives) show reduced CB1R affinity but increased antimicrobial activity, highlighting the trade-off between receptor specificity and broad-spectrum efficacy .
Biological Activity
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazol-4-ol, a compound with significant biological activity, has garnered attention in various fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 381.64 g/mol. The structure features a pyrazole ring substituted with chlorophenyl and dichlorophenyl groups, which contribute to its biological activity.
Research indicates that this compound exhibits anti-inflammatory properties, particularly through the modulation of microglial activation in neuroinflammatory conditions. A study demonstrated that derivatives of this compound significantly inhibited nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglia, suggesting its potential as a neuroprotective agent in conditions like Parkinson's disease (PD) .
Key Mechanisms:
- Inhibition of NF-κB Pathway : The compound attenuates the activation of nuclear factor-kappa B (NF-κB), which is crucial in inflammatory responses.
- Reduction of Proinflammatory Cytokines : It decreases the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both markers of inflammation .
- Protection Against Neurotoxicity : In vivo studies using MPTP-induced neurotoxicity models showed that prophylactic treatment with this compound improved behavioral deficits and protected dopaminergic neurons from damage .
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Anti-inflammatory | Inhibits microglial activation and reduces NO production. |
| Neuroprotective | Protects dopaminergic neurons in models of Parkinson's disease. |
| Antioxidant | Exhibits antioxidant properties, potentially reducing oxidative stress. |
| Anticancer Potential | Some derivatives show promise against various cancer cell lines. |
Case Studies and Research Findings
- Neuroprotection in Parkinson's Disease : A study highlighted the protective effects of the compound against MPTP-induced neurotoxicity, demonstrating significant behavioral improvements in treated mice . The study elucidated the role of the compound in mitigating neuroinflammation through NF-κB signaling pathways.
- Anticancer Activity : Other studies have explored the anticancer potential of similar pyrazole derivatives, indicating that modifications to the pyrazole structure can enhance cytotoxicity against cancer cell lines . The presence of electron-withdrawing groups like chlorine at specific positions has been linked to increased antiproliferative activity.
- Inflammation Models : In vitro experiments using BV2 microglial cells showed that treatment with the compound led to a marked reduction in inflammatory markers following LPS stimulation, suggesting its utility in managing neuroinflammatory diseases .
Q & A
Q. What are the standard synthetic routes for preparing 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazol-4-ol?
The compound is typically synthesized via refluxing pyrazole-3-carboxylic acid ethyl ester with hydrazine hydrate in ethanol for 5 hours, followed by solvent removal, aqueous workup, and vacuum drying. Key intermediates are characterized using IR, NMR, NMR, and mass spectrometry (Table I/II in ). Alternative methods include coupling with Grignard reagents (e.g., n-pentyl MgBr) under controlled oxidation (50°C, 12 h) to yield derivatives ( ).
Q. Which spectroscopic techniques are critical for confirming the compound’s structural identity?
IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm). NMR resolves aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.1–2.5 ppm). NMR confirms sp-hybridized carbons (e.g., pyrazole C3 at ~160 ppm). Mass spectrometry provides molecular ion peaks (e.g., m/z 381.63 for ) ( ).
Q. How can researchers purify the compound post-synthesis?
Purification involves recrystallization from methanol or ethanol, followed by vacuum filtration and drying. For derivatives, column chromatography (e.g., petroleum ether/EtOAc 3:1) resolves regioisomers ( ).
Advanced Research Questions
Q. How does X-ray crystallography elucidate the molecular conformation and packing?
The compound crystallizes in a monoclinic system (space group ) with unit cell parameters . X-ray data (MoKα radiation, λ = 0.71073 Å) reveal a planar pyrazole ring and dihedral angles between chlorophenyl substituents, critical for understanding steric interactions ( ).
Q. What methodologies assess antagonistic activity at cannabinoid receptors (e.g., CB1)?
Radioligand displacement assays using -SR141716A quantify binding affinity (). Functional assays (e.g., cAMP inhibition in transfected cells) determine inverse agonism. Conformational analysis via AM1 molecular orbital methods identifies bioactive conformers (Tg, Ts, Cg, Cs) ( ).
Q. How can structural modifications enhance receptor selectivity or metabolic stability?
- Core modifications : Introducing triazole moieties ( ) or carboxylate groups ( ) alters hydrogen-bonding interactions.
- Substituent effects : Fluorine or methoxy groups at the 4-position of phenyl rings improve metabolic stability ( ).
- Hybrid derivatives : Piperidine-carboxamide derivatives (e.g., SR141716A) enhance CB1 antagonism ( ).
Q. How do solvent polarity and reaction temperature influence synthetic yields?
Refluxing in ethanol (polar protic solvent) at 80°C optimizes hydrazide formation ( ). Non-polar solvents (e.g., xylene) are used for cyclization reactions at higher temperatures (~140°C) ( ). Lower yields in DMF may arise from side reactions ( ).
Data Contradiction Analysis
Q. How to resolve discrepancies in reported melting points or spectral data?
Variations in melting points may arise from polymorphic forms (e.g., monoclinic vs. triclinic). Cross-validate spectral data using multiple techniques (e.g., NMR coupling constants vs. X-ray bond lengths). For example, crystal structure data ( ) can resolve ambiguities in NMR assignments.
Q. Why do synthesis yields vary between hydrazine hydrate and Grignard-based routes?
Hydrazine hydrate routes (45–60% yield) are limited by incomplete hydrazinolysis, while Grignard reactions (e.g., 45% yield for 5bo) face competing nucleophilic additions. Optimize stoichiometry (e.g., 1.2 equiv Grignard reagent) and reaction time ( ).
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
